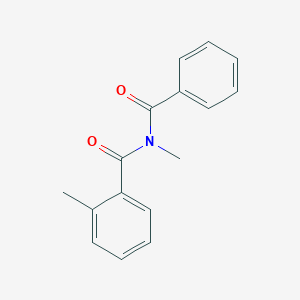
N-Benzoyl-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-N,2-dimethylbenzamide is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzamide and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the benzamide moiety, along with two methyl groups at the 2-position of the benzamide ring.
Synthetic Routes and Reaction Conditions:
Benzoylation Reaction: The compound can be synthesized through the benzoylation of N,2-dimethylbenzamide using benzoyl chloride in the presence of a base such as triethylamine.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of N,2-dimethylbenzamide with benzoyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of N,2-dimethylbenzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: N,2-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzoyl-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
N-Benzoyl-N,2-dimethylbenzamide is similar to other benzamide derivatives, such as N-benzoyl-N-methylbenzamide and N-benzoyl-N-ethylbenzamide. its unique structural features, such as the presence of two methyl groups at the 2-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and applications.
Comparaison Avec Des Composés Similaires
N-Benzoyl-N-methylbenzamide
N-Benzoyl-N-ethylbenzamide
N-Benzoyl-N-propylbenzamide
N-Benzoyl-N-butylbenzamide
Propriétés
Numéro CAS |
142338-01-0 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-benzoyl-N,2-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-12-8-6-7-11-14(12)16(19)17(2)15(18)13-9-4-3-5-10-13/h3-11H,1-2H3 |
Clé InChI |
XLYLCYOWBYZYKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)N(C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



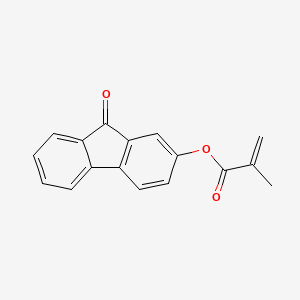

![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
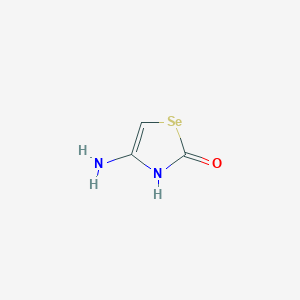
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
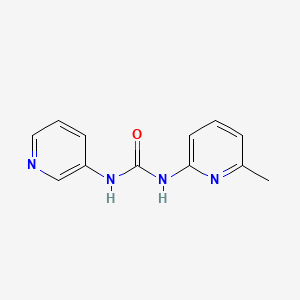
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
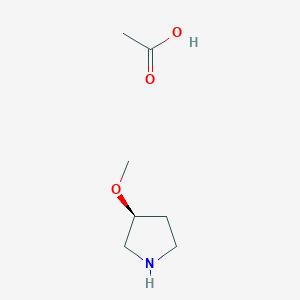
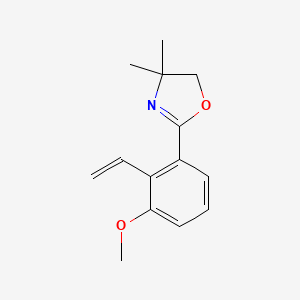
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
